molecular formula C19H38O4 B8055204 1,2,3-Trihydroxynonadecan-4-one

1,2,3-Trihydroxynonadecan-4-one

Cat. No.: B8055204
M. Wt: 330.5 g/mol
InChI Key: JDDQUGLCHBTOIL-UHFFFAOYSA-N
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Description

1,2,3-Trihydroxynonadecan-4-one is a long-chain polyhydroxy ketone characterized by three hydroxyl groups at positions 1, 2, and 3, and a ketone group at position 4 of a 19-carbon aliphatic chain.

Properties

IUPAC Name

1,2,3-trihydroxynonadecan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(21)19(23)18(22)16-20/h18-20,22-23H,2-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDQUGLCHBTOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)C(C(CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, based on general organic chemistry principles and structural analogs referenced in the evidence, the following comparisons can be inferred:

Comparison with Chlorinated Alkanes (e.g., 1,2,3-Trichloropropane)

  • Structural Differences: Unlike 1,2,3-Trihydroxynonadecan-4-one, which has hydroxyl and ketone functional groups, 1,2,3-Trichloropropane (CAS 96-18-4) is a halogenated alkane with three chlorine substituents .

Comparison with Branched Alkanes (e.g., 4-(1,1-Dimethylethyl)heptane)

  • Applications : Branched alkanes are typically used as fuel additives or lubricants, whereas polyhydroxy ketones may have roles in biomedicine or surfactant chemistry.

Comparison with Cycloalkanes (e.g., 1,2,4,5-Tetramethyl-3-propylcyclohexane)

  • Ring vs. Chain Structure: Cycloalkanes exhibit rigid ring structures, reducing conformational flexibility compared to the linear chain of this compound. This impacts their melting points and intermolecular interactions .

Recommendations for Further Study

To address these gaps, consult specialized databases (e.g., SciFinder, Reaxys) for peer-reviewed studies on:

  • Synthetic Pathways: Esterification or oxidation routes to produce this compound.
  • Biological Activity: Potential antimicrobial or enzymatic inhibition properties.
  • Thermodynamic Data : Melting points, solubility parameters, and stability under varying conditions.

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